molecular formula C20H17N3O3 B15226506 methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate

methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate

Cat. No.: B15226506
M. Wt: 347.4 g/mol
InChI Key: QEWWXIHUOUTDHK-UHFFFAOYSA-N
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Description

Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate is a heterocyclic compound combining a quinoxaline core (a bicyclic system with two nitrogen atoms) and a substituted indole moiety. The quinoxaline ring is functionalized with a methyl ester at position 6 and a 5-methoxy-2-methylindole group at position 2.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate

InChI

InChI=1S/C20H17N3O3/c1-11-19(14-9-13(25-2)5-7-15(14)22-11)18-10-21-17-8-12(20(24)26-3)4-6-16(17)23-18/h4-10,22H,1-3H3

InChI Key

QEWWXIHUOUTDHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CN=C4C=C(C=CC4=N3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoxaline ring can be introduced through a condensation reaction involving o-phenylenediamine and a dicarbonyl compound . The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Scientific Research Applications

Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate is a complex organic compound with both an indole and a quinoxaline moiety, making it significant in medicinal and synthetic organic chemistry. The compound has a molecular formula of C20H17N3O3 and a molecular weight of 347.4 g/mol. It is characterized by a methoxy group, a methyl group, and a carboxylate functional group attached to the quinoxaline structure. This compound has potential therapeutic properties and interacts with various biological targets, making it a valuable candidate for pharmacological studies.

Scientific Research Applications

This compound is used in scientific research for several applications.

Biological Activity

  • It has been studied for potential therapeutic properties.
  • The compound can modulate enzyme activities and receptor functions, influencing signaling pathways within cells.
  • It may act as an inhibitor of certain enzymes involved in inflammatory processes or cancer progression.

Pharmacological Studies

  • The compound's interaction with various biological targets makes it a valuable candidate for further pharmacological studies.

** synthesis**

  • The synthesis of this compound typically involves multi-step organic reactions.
  • A common synthetic route includes steps that may be optimized for large-scale production using continuous flow reactors and environmentally friendly solvents.

Structural Comparison

This compound has a unique combination of indole and quinoxaline rings, setting it apart from other similar compounds and offering distinct pharmacological properties and potential therapeutic applications.

Compound NameStructural FeaturesBiological Activity
Methyl 2-(5-methoxyindolyl)quinoxalineIndole and quinoxaline moietiesPotential anticancer activity
QuinoxalineFused heterocyclic structureAntimicrobial properties
Indole derivativesIndole ring systemVarious biological activities including anti-inflammatory effects

Comparison with Similar Compounds

Key Physical Properties :

  • The methyl ester group at position 6 enhances solubility in organic solvents, a feature shared with methyl quinoxaline-6-carboxylate (CAS 23088-23-5, ).
  • The 5-methoxy group on the indole may influence crystallinity and melting point, comparable to derivatives like 7-methoxy-1H-indole-3-carboxylic acid (mp 199–201°C, ).

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparison of Key Compounds

Compound Name Core Structure Substituents Key Properties/Applications Reference
Target Compound Quinoxaline 2-(5-Methoxy-2-methylindole), 6-COOCH₃ Potential P-gp inhibition (inferred)
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate Quinoline 2-Phenyl, 6-COOCH₃, 4-OCH₃ P-glycoprotein inhibitor (IC₅₀: ~2 μM)
Methyl 2-(4-bromophenyl)quinoxaline-6-carboxylate Quinoxaline 2-(4-Bromophenyl), 6-COOCH₃ mp 135–137°C; IR/NMR data available
Ethyl quinoxaline-6-carboxylate Quinoxaline 6-COOCH₂CH₃ Similarity score: 0.81 (vs. target)
(2-Methoxy-2-oxoethyl) 2-(5-Methoxy-2-methylindol-3-yl) acetate Indole-acetate ester 5-Methoxy-2-methylindole, ester chain CAS 7588-36-5; potential prodrug form

Physicochemical Properties

  • Melting Points: The target compound’s melting point is expected to exceed 150°C (based on indole-carboxylic acid analogs, ), contrasting with methyl 2-(4-bromophenyl)quinoxaline-6-carboxylate (mp 135–137°C).
  • Solubility: The methoxy group on the indole improves aqueous solubility compared to non-polar substituents like bromophenyl .

Biological Activity

Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate is a novel compound that belongs to the class of indole derivatives, recognized for its unique structural features and diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N3O3, with a molecular weight of 347.4 g/mol. The compound features both an indole and a quinoxaline moiety, contributing to its pharmacological significance.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to inhibit COX enzymes, leading to significant anti-inflammatory effects by reducing the production of prostaglandins, which are mediators of inflammation. This mechanism suggests potential applications in treating inflammatory diseases .

Biological Activities

This compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : The inhibition of COX enzymes reduces inflammation, making it a candidate for treating conditions such as arthritis and other inflammatory disorders .
  • Antimicrobial Properties : Preliminary studies indicate that the compound has antimicrobial activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) highlights its potential as an antibacterial agent .
  • Anticancer Activity : Research has shown that similar compounds exhibit antiproliferative effects against cancer cell lines, suggesting that this compound may also possess anticancer properties .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

Compound NameStructural FeaturesBiological Activity
Methyl 2-(5-methoxyindolyl)quinoxalineIndole and quinoxaline moietiesPotential anticancer activity
QuinoxalineFused heterocyclic structureAntimicrobial properties
Indole derivativesIndole ring systemVarious biological activities including anti-inflammatory effects

The unique combination of both indole and quinoxaline rings in this compound sets it apart from other similar compounds by offering distinct pharmacological properties and potential therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Activity : A study demonstrated that the compound exhibited significant antibacterial activity against MRSA strains with a minimum inhibitory concentration (MIC) lower than many standard antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro tests revealed that the compound inhibited the growth of various cancer cell lines, indicating potential use in cancer therapy .
  • Inflammatory Response Modulation : Research indicated that this compound effectively reduced inflammatory markers in cellular models, supporting its role as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)quinoxaline-6-carboxylate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Indole Core Synthesis :

  • Step 1 : Prepare 5-methoxy-3-formylindole-2-carboxylate derivatives via condensation of 2-aminothiazol-4(5H)-one with sodium acetate and acetic acid under reflux (3–5 hours). This forms the indole scaffold .
  • Step 2 : Introduce the methyl group at the indole C2 position using alkylation or substitution reactions, as described for analogous indole carboxylates .

Quinoxaline Moiety Formation :

  • Step 3 : Couple the indole intermediate with a pre-synthesized quinoxaline fragment. For example, quinoxaline-6-carboxylate derivatives can be synthesized via cyclization of o-phenylenediamine with glyoxal derivatives, followed by esterification .

Final Esterification :

  • Step 4 : Convert the quinoxaline carboxylic acid to the methyl ester using methyl iodide and potassium carbonate in acetone under reflux (5 hours) .

Q. Key Reaction Conditions

StepReagents/ConditionsYield (Typical)Reference
1Acetic acid, reflux70–85%
4K₂CO₃, CH₃I, acetone85–90%

Q. What spectroscopic methods are used to confirm the structure of this compound?

Methodological Answer: A combination of techniques ensures structural validation:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in indole/quinoxaline regions). For example, quinoxaline protons appear as doublets due to coupling with adjacent carbons .
  • IR Spectroscopy : Identifies ester carbonyl stretches (~1700 cm⁻¹) and indole N–H stretches (~3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₁₈N₃O₃⁺ expected at m/z 360.1352) .
  • X-ray Crystallography (if crystalline): Resolves bond lengths and angles, as demonstrated for structurally similar quinoxaline derivatives .

Advanced Questions

Q. How do substituent variations in the indole and quinoxaline moieties affect the compound’s physicochemical properties?

Methodological Answer: Substituent effects are systematically studied via:

  • Electronic Modulation : Electron-donating groups (e.g., methoxy) on the indole increase electron density, altering redox behavior. For example, 5-methoxy substitution enhances stability under acidic conditions .
  • Steric Effects : Bulky groups at the quinoxaline C2 position (e.g., aryl vs. methyl) influence solubility and crystal packing. Methyl groups improve lipophilicity (logP increases by ~0.5 units) .
  • Hydrogen Bonding : Methoxy and ester groups participate in H-bonding, affecting aggregation in solution (verified via UV-Vis spectroscopy) .

Q. Table: Substituent Impact on Melting Points

Substituent (Quinoxaline C6)Melting Point (°C)Reference
–COOCH₃ (target compound)199–201
–COOH215–217

Q. How can researchers optimize reaction conditions to improve synthetic yields?

Methodological Answer: Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance indole-quinoxaline coupling efficiency compared to ethanol .
  • Catalyst Use : Pd/C or CuI catalysts accelerate cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Reflux Time Adjustment : Extending reflux from 5 to 12 hours in chloroform improves yields for sulfur-containing analogs (from 70% to 88%) .

Q. Critical Parameters

  • Temperature: Maintain <100°C to avoid ester hydrolysis.
  • Purification: Use gradient column chromatography (silica gel, hexane/EtOAc) to isolate pure product .

Q. How should researchers address discrepancies in reported synthetic methods?

Methodological Answer: Contradictions arise from varying reaction conditions:

  • Case Study : Reflux times for indole formation range from 3–5 hours (acetic acid ) vs. 12 hours (chloroform ). Resolution involves:
    • Controlled Replicates : Repeat both methods with standardized reagents.
    • Kinetic Analysis : Monitor reaction progress via TLC/HPLC to identify optimal endpoints .
    • Side-Reaction Mitigation : Add antioxidants (e.g., BHT) to prevent indole oxidation during prolonged heating .

Recommendation : Validate each step with spectroscopic data before proceeding to subsequent steps.

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